

1-Fmoc-2-methyl-D-proline: Solubility Profile & Operational Guide[1]

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 1-Fmoc-2-methyl-D-proline

CAS No.: 1286768-33-9

Cat. No.: B613584

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Executive Summary

1-Fmoc-2-methyl-D-proline (CAS: 1286768-33-9) is a specialized, sterically hindered amino acid derivative used to introduce conformational constraints into peptide backbones.[1] By restricting the

and

torsion angles, the

-methyl group stabilizes specific secondary structures (e.g.,

-turns, helices) and enhances proteolytic stability.[1]

However, the very feature that makes this molecule valuable—its steric bulk—presents significant challenges in solubility and coupling efficiency during Solid-Phase Peptide Synthesis (SPPS).[1] This guide provides validated solubility data, dissolution protocols, and coupling strategies to ensure high-fidelity incorporation.

Part 1: Physicochemical Identity[1][2]

Before handling, verify the reagent identity against the following specifications to ensure batch consistency.

Property	Data
Chemical Name	(R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid
Common Name	Fmoc-2-methyl-D-Pro-OH
CAS Number	1286768-33-9
Molecular Formula	
Molecular Weight	351.40 g/mol
Appearance	White to off-white crystalline powder
Chirality	D-Enantiomer (-methyl group)

Part 2: Solubility Landscape

The solubility of Fmoc-2-methyl-D-proline is dictated by the lipophilic fluorenyl (Fmoc) moiety. [1] While it shares the general hydrophobicity of standard Fmoc-amino acids, the quaternary

-carbon can alter crystal packing, occasionally requiring longer sonication times than non-methylated analogs.[1]

Solvent Compatibility Matrix

Solvent Class	Solvent	Solubility Rating	Operational Conc. (SPPS)	Notes
Amides (Polar Aprotic)	DMF (Dimethylformamide)	High	0.2 M – 0.5 M	Preferred solvent. Excellent dissolution; standard for SPPS.[1]
Amides (Polar Aprotic)	NMP (N-methyl-2-pyrrolidone)	High	0.2 M – 0.5 M	Superior for preventing resin aggregation; recommended for "difficult" sequences.[1]
Halogenated	DCM (Dichloromethane)	Moderate	0.1 M – 0.3 M	Good solubility but poor resin swelling for some peptide sequences.
Sulfoxides	DMSO (Dimethyl sulfoxide)	High	N/A	Soluble, but difficult to remove; generally avoided in standard SPPS cycles.
Ethers	THF (Tetrahydrofuran)	Moderate	< 0.1 M	Not recommended for SPPS due to precipitation risks during activation.
Aqueous	Water	Insoluble	0 M	Requires organic co-solvent (e.g., 50% ACN) for

HPLC
purification.

Critical Solubility Insights

- **Hydrophobic Aggregation:** In aqueous environments, this compound will precipitate immediately.^[1] All stock solutions must be prepared in anhydrous organic solvents (DMF/NMP).^[1]
- **Activation Stability:** Once dissolved and activated (e.g., with HATU/DIEA), the active ester has a limited half-life.^[1] Do not store pre-activated solutions. Prepare immediately prior to coupling.^[1]

Part 3: Operational Protocols

Protocol A: Dissolution for SPPS (0.2 M Standard)

Target: Prepare 5 mL of 0.2 M solution for automated synthesis.

- Calculate Mass:

^[1]

- **Weighing:** Weigh 351.4 mg of Fmoc-2-methyl-D-Pro-OH into a dry 15 mL polypropylene tube.
- **Solvent Addition:** Add 5.0 mL of peptide-grade DMF.
- **Agitation:** Vortex for 30–60 seconds.
 - **Checkpoint:** If the solution remains cloudy, sonicate at room temperature for 2 minutes. The -methyl group can increase lattice energy, making initial dissolution slower than standard Proline.^[1]
- **Visual Validation:** Ensure the solution is crystal-clear before placing it on the synthesizer.

Protocol B: High-Efficiency Coupling (Steric Hindrance)

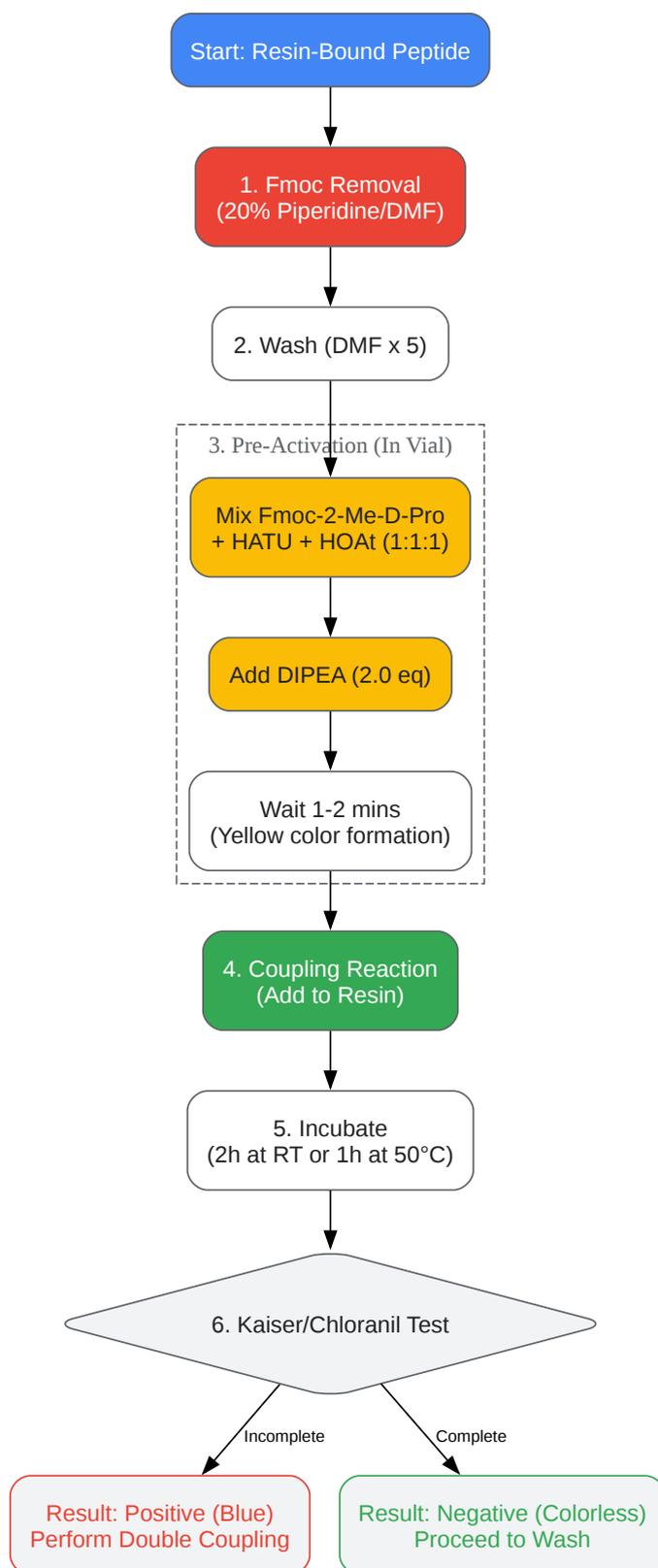
The

-methyl group creates significant steric bulk, hindering the nucleophilic attack of the amino group.^[1] Standard HBTU/DIC protocols often result in deletion sequences.^[1]

Recommended Reagents:

- Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.^[1]
- Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).^[1]
- Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Critical for suppressing racemization and enhancing rate.^[1]

Step-by-Step Workflow:



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Figure 1: Optimized coupling workflow for sterically hindered

-methyl amino acids. Note the requirement for stronger activators (HATU) compared to standard amino acids.[1][2]

Part 4: Troubleshooting & Stability

Incomplete Coupling (Deletion Sequences)

Due to the steric bulk of the methyl group, the coupling onto the resin (attaching the Fmoc-2-Me-D-Pro) and the subsequent coupling onto the Fmoc-2-Me-D-Pro (attaching the next AA) are both difficult.[1]

- Solution: Use double coupling (2 x 1 hour).
- Thermal Assist: Microwave irradiation (50°C, 10 min) significantly improves yield, but avoid temperatures >60°C to prevent Fmoc cleavage or racemization.

Diketopiperazine (DKP) Formation

If Fmoc-2-methyl-D-Pro is the second residue from the C-terminus, there is a high risk of DKP formation upon Fmoc removal, leading to chain termination.[1]

- Solution: Use Trityl-based resins (2-Chlorotrityl chloride) or bulky resins (Wang) to sterically discourage cyclization.[1]

Storage

- Solid State: Store at +2°C to +8°C in a desiccator. Hydrolysis of the Fmoc group can occur if exposed to ambient moisture over months.[1]
- Solution State: Use within 24 hours. Fmoc-amino acids in DMF can slowly degrade via spontaneous Fmoc cleavage if the solvent contains amine impurities.[1][3]

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